molecular formula C10H9BrN2O B6594844 4-bromo-2-(2-methoxyphenyl)-1H-imidazole CAS No. 1415562-37-6

4-bromo-2-(2-methoxyphenyl)-1H-imidazole

Cat. No. B6594844
CAS RN: 1415562-37-6
M. Wt: 253.09 g/mol
InChI Key: XFKBYEPBDRNPNQ-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxyphenol is an important organic intermediate used to synthesize substituted phenzyl products and polyfunctionalized bicyclic systems . It is a valuable raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

While specific synthesis methods for “4-bromo-2-(2-methoxyphenyl)-1H-imidazole” are not available, there are studies on the synthesis of related compounds. For instance, a study reported the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .


Physical And Chemical Properties Analysis

4-Bromo-2-methoxyphenol has a melting point of 34-37 °C, a boiling point of 129-132°C, and a density of 1.585±0.06 g/cm3 . It is slightly soluble in water .

Safety and Hazards

4-Bromo-2-methoxyphenol is classified as an irritant. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “4-bromo-2-(2-methoxyphenyl)-1H-imidazole” are not available, research into the synthesis and applications of related compounds continues to be a valuable area of study .

properties

IUPAC Name

5-bromo-2-(2-methoxyphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-14-8-5-3-2-4-7(8)10-12-6-9(11)13-10/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKBYEPBDRNPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC=C(N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701265238
Record name 1H-Imidazole, 5-bromo-2-(2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-(2-methoxyphenyl)-1H-imidazole

CAS RN

1415562-37-6
Record name 1H-Imidazole, 5-bromo-2-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415562-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 5-bromo-2-(2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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